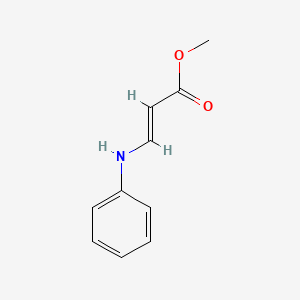

(E)-methyl 3-(phenylamino)acrylate

Descripción general

Descripción

(E)-Methyl 3-(phenylamino)acrylate is an organic compound with the molecular formula C10H11NO2 It is a derivative of acrylate, featuring a phenylamino group attached to the acrylate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-Methyl 3-(phenylamino)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the aniline on the acrylate, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: (E)-Methyl 3-(phenylamino)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The phenylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(E)-Methyl 3-(phenylamino)acrylate serves as a crucial building block in organic synthesis. Its structure allows for various transformations that lead to more complex molecules. The compound can undergo:

- Oxidation : Leading to corresponding oxides or other oxidized derivatives.

- Reduction : Converting it into reduced forms, altering its functional groups.

- Substitution Reactions : The phenylamino group can be replaced by other functional groups, enhancing its utility in synthetic pathways .

Medicinal Chemistry

Research has indicated potential pharmaceutical applications for this compound, particularly as a precursor for drug development. Its ability to participate in various chemical reactions makes it a candidate for synthesizing biologically active compounds. Notably, derivatives of this compound have been explored for their enantioselective properties, which are critical in developing chiral drugs .

Materials Science

The compound's unique properties make it suitable for producing polymers and materials with specific characteristics. Its acrylate backbone allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability.

Case Study 1: Synthesis of β-Amino Acid Derivatives

A study demonstrated the use of this compound in synthesizing N-aryl β-amino acid derivatives via copper-mediated asymmetric hydrosilylation. The results showed high enantiomeric excess (ee), indicating the compound's effectiveness in producing chiral intermediates essential for pharmaceutical applications.

| Entry | Copper Salt | Ligand | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | CuF₂ | L1a | 53 | 91 |

| 2 | CuCl₂ | L1a | <5 | n.d. |

| 3 | Cu(OAc)₂ | L1a | 31 | 90 |

This table summarizes the conversion rates and enantiomeric excess achieved during the synthesis process, highlighting the compound's utility in asymmetric synthesis .

Case Study 2: Polymer Applications

Research has also focused on using this compound in polymerization processes to create novel materials with enhanced properties. The incorporation of this compound into polymer chains has been shown to improve thermal stability and mechanical strength, making it valuable for industrial applications.

Mecanismo De Acción

The mechanism of action of (E)-methyl 3-(phenylamino)acrylate involves its interaction with various molecular targets. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways and processes. The exact mechanism depends on the specific context in which the compound is used, such as its role in a chemical reaction or biological system.

Comparación Con Compuestos Similares

Methyl 3-(phenylamino)propanoate: Similar structure but with a saturated backbone.

Ethyl 3-(phenylamino)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Phenylacrylic acid: Lacks the ester group but has a similar phenylamino substitution.

Uniqueness: (E)-Methyl 3-(phenylamino)acrylate is unique due to its specific combination of a phenylamino group and an acrylate backbone, which imparts distinct reactivity and properties. This makes it valuable for specific applications where these characteristics are desired.

Actividad Biológica

(E)-Methyl 3-(phenylamino)acrylate, with the CAS number 4916-28-3, is a compound of significant interest in both organic synthesis and biological research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an acrylate backbone substituted with a phenylamino group, which is crucial for its biological interactions. The presence of the phenylamino group allows for various interactions with biological macromolecules, influencing enzyme activity and cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or altering their conformations. This interaction can affect metabolic pathways and signal transduction processes.

- Cell Signaling Modulation : By influencing pathways involving phenylamino groups, it can modulate cellular responses to various stimuli.

- Gene Expression : The compound may also impact gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes .

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.

- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Its IC50 value for MAO-B inhibition has been reported at approximately 2.28 µM, indicating potent activity compared to standard inhibitors .

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary findings suggest potential therapeutic applications:

- Neuroprotective Effects : Animal models treated with this compound demonstrated improved outcomes in models of neurodegeneration, possibly due to its MAO-B inhibitory effects.

- Metabolic Regulation : The compound may influence metabolic pathways related to lipid metabolism and glucose homeostasis, although detailed studies are still required.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Neuroprotection : A study involving mice treated with this compound showed reduced markers of neuronal damage in models of Parkinson's disease, suggesting its role in neuroprotection through MAO-B inhibition.

- Cancer Cell Line Research : Research on breast cancer cell lines indicated that treatment with this compound led to decreased cell viability and induced apoptosis, warranting further exploration into its anticancer properties .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 3-(phenylamino)propanoate | Saturated backbone | Weaker enzyme inhibition |

| Ethyl 3-(phenylamino)acrylate | Ethyl ester group | Similar but less potent |

| Phenylacrylic acid | Lacks ester group | No significant biological activity |

This table illustrates how the specific structure of this compound contributes to its distinct biological activities compared to related compounds.

Propiedades

IUPAC Name |

methyl (E)-3-anilinoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNOVFTAIOSQN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420691 | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-28-3 | |

| Record name | NSC174208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.